molecular formula C18H15N3O2S B4733972 N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B4733972
M. Wt: 337.4 g/mol
InChI Key: OPKXNPXBSMENAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide and related compounds involves several steps, including reactions of amino phenyl compounds with various reagents. For instance, the reaction of 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride results in compounds that have been characterized by elemental analysis, FT-IR and NMR spectroscopies, and thermal analysis (Özdemir et al., 2012). Another method involves the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride to produce carboxylic acid alkylesters (Wagner, Vieweg, Prantz, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction technique. Density Functional Theory (DFT) calculations have also been employed to understand the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. The effect of different solvents on the geometry and energies of these compounds has been studied, highlighting the impact of intermolecular hydrogen bonding interactions on their conformations (Özdemir et al., 2012).

Chemical Reactions and Properties

The compound and its derivatives exhibit reactivity towards various reagents, leading to the formation of new structures with potential bioactivity. For example, reactions with chloroacetonitrile or chloroacetamide furnish amino-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. These reactions are essential for developing novel compounds with diverse biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are critical for the practical application of these compounds. The synthesis method and conditions can lead to compounds crystallizing in different polymorphic forms, which can significantly affect their physical properties and stability. The study of these properties is essential for understanding the compound's behavior in various environments and for potential applications in materials science (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide derivatives, such as reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and functional groups. These properties are pivotal for their application in synthetic chemistry and potential use in developing new materials with specific characteristics. Research into these properties aids in tailoring compounds for specific applications by modifying their chemical structure (Wagner, Vieweg, Prantz, & Leistner, 1993).

properties

IUPAC Name

N-[3-(pyridin-3-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(20-12-13-4-2-8-19-11-13)14-5-1-6-15(10-14)21-18(23)16-7-3-9-24-16/h1-11H,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXNPXBSMENAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
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N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
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N-(3-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

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